The 8-Bromo-Homophthalimide Scaffold: Molecular Formulas, Weights, and Derivatization Strategies in Drug Discovery
The 8-Bromo-Homophthalimide Scaffold: Molecular Formulas, Weights, and Derivatization Strategies in Drug Discovery
Executive Summary
In modern medicinal chemistry, identifying rigid, functionalizable core scaffolds is critical for efficient diversity-oriented synthesis. The homophthalimide (isoquinoline-1,3(2H,4H)-dione) framework has emerged as a highly privileged pharmacophore. Specifically, the 8-bromo-homophthalimide derivative provides an exceptional starting point for drug discovery[1]. The strategic positioning of the bromine atom at the C-8 position offers an orthogonal synthetic handle for palladium-catalyzed cross-couplings, independent of the nucleophilic C-4 carbon and the modifiable N-2 imide position. This technical whitepaper details the physicochemical metrics, mechanistic causality, and validated protocols for utilizing 8-bromo-homophthalimide derivatives in target-directed drug development.
Structural Identity and Physicochemical Metrics
Tracking precise molecular formulas and weights is fundamental when navigating Lipinski’s Rule of Five, particularly when dealing with heavy halogens like bromine. The core unsubstituted 8-bromo-homophthalimide inherently carries a molecular weight (MW) of ~240 Da. As functionalization occurs—whether via N-alkylation to improve solubility or C-4 spiroannulation to increase structural rigidity—molecular weights can quickly approach the 500 Da threshold[2].
Data Presentation: Physicochemical Derivatization Matrix
The table below summarizes the theoretical molecular weights and formulas of the core 8-bromo-homophthalimide and its synthetically relevant derivatives.
| Derivative / Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mechanistic / Synthetic Function |
| 8-Bromo-homophthalimide (Core) | 240.05 | Base precursor; provides unhindered access to C-4 and N-2. | |
| N-Methyl-8-bromo-homophthalimide | 254.08 | Reduces intermolecular H-bonding; improves solubility in organic solvents for cross-coupling. | |
| N-Phenyl-8-bromo-homophthalimide | 316.15 | Precursor for rigid spiro-naphthalenones and highly lipophilic kinase inhibitors. | |
| 4,4,8-Tribromo-homophthalimide | 397.85 | Highly electrophilic intermediate; reacts with binucleophiles to generate C-4 spiro-isoquinolines[2]. | |
| 8-(4-Fluorophenyl)-homophthalimide | 255.25 | Product of Suzuki coupling; serves as a bioisosteric mimic in PARP-1 inhibition assays. |
Orthogonal Reactivity and Mechanistic Utility
The value of the 8-bromo-homophthalimide scaffold lies in its three distinct vectors of functionalization , which can be addressed sequentially without protecting group manipulations:
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N-2 Imide Position : Highly acidic (pKa ~9-10). Can be easily N-alkylated or arylated to tune the molecule's pharmacokinetic profile.
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C-4 Methylene Position : The active methylene group is highly nucleophilic. It can undergo Knoevenagel condensations, diazo-transfer reactions, or exhaustive bromination (yielding 4,4-dibromo derivatives) to set the stage for complex spiroannulation[2].
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C-8 Bromine Handle : An electrophilic site primed for transition-metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig).
Causality Check: Why place the bromine at C-8 rather than C-6 or C-7? The C-8 position is geometrically adjacent to the C-1 carbonyl. Incorporating an aryl group at C-8 via cross-coupling creates severe steric interactions, forcing the incoming aryl ring out of the isoquinoline plane. This defined 3D topology is highly prized in binding narrow enzyme pockets, such as those found in Poly(ADP-ribose) polymerases (PARP)[3].
Target Pathway & Reaction Logic Diagram
The Graphviz diagram below outlines the diverging synthetic workflows possible from the core scaffold.
Workflow illustrating the orthogonal functionalization vectors of 8-bromo-homophthalimide derivatives.
Validated Experimental Protocols
As a self-validating system, a chemical protocol must include built-in diagnostics (In-Process Controls - IPCs) that confirm the mechanistic success of the reaction before proceeding.
Protocol A: Synthesis of N-Substituted 8-Bromo-Homophthalimides
Objective: Condense 8-bromo-homophthalic anhydride with a primary amine to establish the stable imide core[2].
Methodology :
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Activation & Nucleophilic Attack : Suspend 8-bromo-homophthalic anhydride (1.0 eq) in glacial acetic acid (0.2 M).
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Causality: Glacial acetic acid serves a dual role. It is an excellent solvent for the anhydride and acts as a mild protic catalyst, protonating the anhydride carbonyls to increase their electrophilicity toward the incoming amine.
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Amine Addition : Slowly add the desired primary amine (1.1 eq). The reaction will form an intermediate amic acid.
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Dehydrative Cyclization : Heat the reaction mixture to reflux (120 °C) for 4–6 hours. The thermal energy, combined with the protic solvent, drives the elimination of water, closing the ring.
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Self-Validating IPC : Analyze an aliquot via ATR-IR spectroscopy. The reaction is complete when the broad, overlapping anhydride C=O stretches (~1780 and 1740
) are entirely replaced by distinct imide C=O stretches (~1710 and 1670 ). -
Workup : Cool to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.
Protocol B: C-8 Functionalization via Suzuki-Miyaura Coupling
Objective: Install a bulky aryl group at the C-8 position to mimic the pharmacophore geometry of known PARP inhibitors.
Methodology :
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System Purging : In a dry Schlenk flask, combine N-methyl-8-bromo-homophthalimide (1.0 eq), an arylboronic acid (1.5 eq), and
(3.0 eq). Evacuate and backfill the flask with Argon three times. -
Catalyst Introduction : Add
(0.05 eq) under a steady stream of Argon.-
Causality: The 8-bromo position on the isoquinoline ring is heavily sterically shielded by the adjacent C-1 carbonyl. A bulky, bidentate ligand like dppf is strictly required to force the palladium center into an active conformation for oxidative addition without decomposing into palladium black.
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Solvent Addition & Reflux : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The aqueous component is necessary to dissolve the carbonate base and generate the active hydroxypalladate intermediate. Heat to 90 °C for 12 hours.
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Self-Validating IPC : Perform LC-MS analysis. The brominated starting material exhibits a characteristic 1:1 isotopic doublet (
and ) due to and . The reaction is validated when this doublet completely disappears, replaced by a single mass peak corresponding to the cross-coupled product. -
Purification : Filter through a pad of Celite to remove palladium residues, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).
Translational Application in Medicinal Chemistry
Derivatives of 8-bromo-homophthalimides are primarily utilized to design conformationally restricted therapeutic agents[1].
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PARP-1 Inhibition: Compounds based on the isoquinoline-1,3-dione core act as highly potent, NAD+-competitive, and reversible inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[3]. PARP Inhibitor XIV (an isoquinolinedione derivative) possesses an
of 45 nM. Utilizing the 8-bromo-homophthalimide as a building block allows developers to append lipophilic handles that penetrate the deep hydrophobic pockets of the PARP enzyme, which is a validated strategy in the treatment of BRCA-mutated breast and ovarian cancers. -
Caspase-3 Modulation and Apoptosis: Structural analogs derived from cross-coupling at the C-8 position have shown profound nanomolar efficacy as non-peptide, small-molecule inhibitors of Caspase-3, directly altering apoptotic pathways in cancer cell lines[3].
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Spiro-Naphthalenones: By converting the C-4 active methylene into a spiro-center using the bromo-precursor, chemists generate robust architectures that interrogate protein targets through highly specific three-dimensional geometries.
The 8-bromo-homophthalimide scaffold remains a keystone intermediate, enabling synthetic chemists to traverse vast chemical spaces with high atom-economy and predictable site-selectivity.
References
1.[2] El-Gaby, M.S.A., et al. "Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity." Molecules / MDPI. URL: 2. Yang, C., et al. "Synthesis of homophthalimide spironaphthalenones through[5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides." Organic Chemistry Frontiers / RSC Publishing. URL: 3.[3] Benchchem Application Notes. "Application Notes and Protocols: Pyrrolo[3,4-c]isoquinoline-1,3-diones in Medicinal Chemistry." Benchchem. URL: 4. Sigma-Aldrich. "PARP Inhibitor XIV." Sigma-Aldrich Product Catalog. URL: 5.[1] Krzeczyński, P., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC / NIH. URL:
